

An In-Depth Technical Guide to Dibenzosubereno1 (CAS No. 10354-00-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibenzosubereno1*

Cat. No.: *B089108*

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This guide provides a comprehensive technical overview of **Dibenzosubereno1**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth information on its properties, synthesis, applications, and safe handling protocols.

Introduction and Core Identification

Dibenzosubereno1, systematically known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound. Its rigid, V-shaped structure, derived from the fusion of two benzene rings to a central seven-membered cycloheptene ring, makes it a valuable scaffold in medicinal chemistry and materials science. Its primary significance lies in its role as a precursor to Dibenzosubereno1one and other derivatives that form the core of various biologically active molecules.^{[1][2]}

The Chemical Abstracts Service (CAS) has assigned the unique identifier 10354-00-4 to **Dibenzosubereno1**.^{[3][4][5]} This number is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Physicochemical and Spectroscopic Properties

The molecular structure and physical characteristics of **Dibenzosubereno1** are fundamental to its reactivity and handling.

Chemical Structure

The structure consists of a dibenzo[a,d]cycloheptene core with a hydroxyl (-OH) group at the 5-position.

Caption: Chemical structure of **Dibenzosuberanol**.

Core Physical and Chemical Properties

The properties of **Dibenzosuberanol** are summarized below. These values are critical for designing reaction conditions, purification procedures, and storage protocols.

Property	Value	Source
CAS Number	10354-00-4	[3][4]
Molecular Formula	C ₁₅ H ₁₂ O	[3][4]
Molecular Weight	208.26 g/mol	[3][5]
Appearance	White to pale yellow crystalline powder	[6]
Melting Point	122.5-124 °C	[5]
Boiling Point	401.9 ± 14.0 °C (Predicted)	[5]
Density	1.196 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Sparingly soluble in chloroform, slightly in methanol. Insoluble in water.	[5][7]
IUPAC Name	tricyclo[9.4.0.0 ^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol	[3]

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of **Dibenzosuberanol**. Key spectral data are available from sources such as the NIST WebBook, which includes infrared (IR) and mass spectrometry data.[4] The IR spectrum will prominently feature a broad absorption band

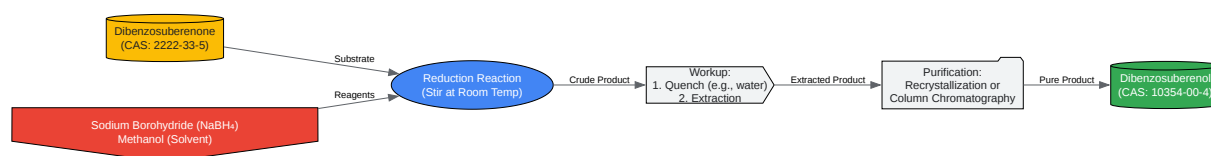
characteristic of the hydroxyl (-OH) group and absorptions corresponding to the aromatic C-H and C=C bonds.

Synthesis and Reaction Mechanisms

Dibenzosuberanol is most commonly synthesized via the reduction of its corresponding ketone, Dibenzosuberone (CAS No. 2222-33-5).^[8] This transformation is a standard procedure in organic chemistry, valued for its high yield and selectivity.

Synthetic Workflow: Reduction of Dibenzosuberone

The choice of reducing agent is critical. Sodium borohydride (NaBH_4) is often preferred in a laboratory setting due to its mild nature, high selectivity for ketones over other functional groups, and operational simplicity compared to more powerful agents like lithium aluminum hydride (LiAlH_4). The solvent is typically an alcohol, such as methanol or ethanol, which can protonate the resulting alkoxide intermediate.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to Dibenzosuberone (CAS No. 10354-00-4)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089108#what-is-the-cas-number-for-dibenzosuberone]

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